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1-(2-amino-1H-imidazol-5-yl)ethan-1-one

Cat. No.: B2930918
CAS No.: 67560-27-4
M. Wt: 125.131
InChI Key: TUHILCSTOZCXEI-UHFFFAOYSA-N
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Description

Significance of the Imidazole (B134444) Scaffold in Medicinal Chemistry and Related Sciences

The imidazole ring, a five-membered aromatic heterocycle with two non-adjacent nitrogen atoms, is a fundamental building block in numerous biological molecules and synthetic drugs. researchgate.net Its prevalence in nature is exemplified by its presence in the essential amino acid histidine and the neurotransmitter histamine (B1213489). nih.gov The unique electronic properties of the imidazole ring, including its aromaticity and the presence of both a basic (pyrrole-type) and a non-basic (pyridine-type) nitrogen atom, allow it to participate in a variety of chemical interactions, such as hydrogen bonding and coordination with metal ions. This chemical versatility is a key reason for its widespread importance in medicinal chemistry.

The imidazole moiety is a core component of many FDA-approved drugs, spanning a broad range of therapeutic areas. These include antifungal agents (e.g., clotrimazole, miconazole), anticancer drugs (e.g., dacarbazine), and proton pump inhibitors (e.g., omeprazole). The ability of the imidazole ring to serve as a bioisostere for other functional groups and to modulate the pharmacokinetic and pharmacodynamic properties of a molecule makes it a highly valuable scaffold in drug design and discovery.

Overview of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one within Contemporary Academic Research

While the broader class of imidazole-containing compounds has been extensively studied, this compound (also known as 2-amino-5-acetylimidazole) is a more specialized molecule that has garnered interest in recent academic research. Its structure, featuring a 2-amino group and a 5-acetyl substituent on the imidazole ring, presents unique opportunities for chemical modification and biological investigation.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other targeted therapies. The presence of multiple reactive sites allows for the introduction of diverse substituents, enabling the generation of libraries of compounds for high-throughput screening. Although detailed, large-scale studies on this compound itself are not abundant, its role as a precursor in the synthesis of biologically active compounds underscores its importance in the field of medicinal chemistry.

Chemical Profile of this compound

PropertyValue
IUPAC Name 1-(2-amino-1H-imidazol-5-yl)ethanone
CAS Number 67560-27-4
Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
Appearance Not specified (likely a solid)
Solubility Not specified
Melting Point Not specified

Synthesis and Chemical Properties

The synthesis of this compound can be approached through various synthetic routes, often involving the construction of the imidazole ring followed by functional group manipulations. A common strategy involves the reaction of an α-haloketone with a guanidine (B92328) derivative. For instance, the reaction of 3-bromo-2-oxobutanal with guanidine could theoretically yield the target compound.

The chemical properties of this compound are dictated by its functional groups. The 2-amino group is nucleophilic and can undergo reactions such as acylation, alkylation, and diazotization. The acetyl group at the 5-position has an electron-withdrawing effect on the imidazole ring and its carbonyl group can participate in condensation reactions. The imidazole ring itself can be subject to electrophilic substitution, although the activating effect of the amino group and the deactivating effect of the acetyl group will influence the regioselectivity of such reactions.

Research Applications and Biological Activities

While specific biological activity data for this compound is limited in publicly available literature, its structural motifs suggest potential for various pharmacological activities. The 2-aminoimidazole scaffold is a known pharmacophore in a range of biologically active compounds.

Derivatives of 2-aminoimidazoles have been investigated for their potential as:

Antimicrobial agents: The imidazole ring is present in many antifungal and antibacterial drugs.

Kinase inhibitors: The 2-aminoimidazole scaffold can be elaborated to target the ATP-binding site of various kinases, which are crucial in cancer and inflammatory diseases.

Receptor antagonists: Modified 2-aminoimidazoles have shown affinity for various receptors, including adrenergic and histamine receptors.

The primary role of this compound in current research appears to be as a versatile building block for the synthesis of more complex and potent biologically active molecules. Its utility as a synthetic intermediate allows for the creation of diverse chemical libraries to explore new therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N3O B2930918 1-(2-amino-1H-imidazol-5-yl)ethan-1-one CAS No. 67560-27-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-amino-1H-imidazol-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3(9)4-2-7-5(6)8-4/h2H,1H3,(H3,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHILCSTOZCXEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 2 Amino 1h Imidazol 5 Yl Ethan 1 One and Its Derivatives

Conventional Synthetic Approaches to 2-Aminoimidazole Ring Systems

Traditional methods for synthesizing the 2-aminoimidazole ring have been foundational in heterocyclic chemistry. These strategies typically involve the condensation of acyclic precursors to form the five-membered ring and are valued for their reliability and access to a broad range of derivatives. Classical approaches generally rely on the reaction of α-amino or α-haloketones with suitable reagents or the functionalization of existing imidazole (B134444) derivatives. acs.orgnih.gov

Three-component reactions represent an efficient strategy for synthesizing complex heterocyclic systems from simple starting materials in a single step. For the construction of imidazole rings, this approach can involve the reaction of a 1,3-dicarbonyl compound, a 2-oxoaldehyde, and a 2-aminoazine, which provides access to fused imidazo[1,2-a]azine derivatives. nih.govsemanticscholar.orgresearchgate.net The classic Knorr synthesis for pyrazoles, a related five-membered heterocycle, similarly relies on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, highlighting the utility of dicarbonyls as key building blocks. nih.govbeilstein-journals.org

In a typical pathway for imidazole synthesis, the dicarbonyl compound acts as a three-carbon building block that reacts with a source of two nitrogen atoms, such as guanidine (B92328), to form the heterocyclic core. The reaction proceeds through the formation of intermediates that subsequently cyclize and dehydrate to yield the aromatic imidazole ring. The choice of dicarbonyl precursor directly influences the substitution pattern at the C4 and C5 positions of the resulting imidazole.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type
1,3-Dicarbonyl CompoundAldehydeGuanidine/AmidineAcid or Base Catalysis, RefluxSubstituted 2-Aminoimidazole
2-Oxoaldehyde2-AminoazineCyclic 1,3-Dicarbonyl CompoundVarious (e.g., Reflux, Microwave)Fused Imidazo[1,2-a]azine
β-KetoesterAldehydeHydrazineLewis AcidSubstituted Pyrazole

This table presents generalized data for multi-component reactions leading to related heterocyclic structures.

The functionalization of the 2-amino group of the imidazole ring is a critical step for creating derivatives with diverse properties. Direct acylation of 2-aminoimidazoles can be problematic, often yielding mixtures of N2- and N2,N2-diacylated products. nih.gov A more controlled approach involves the regioselective synthesis of N-acyl-2-aminoimidazoles. One strategy facilitates this through the hydroamination of a monoacylpropargylguanidine, which can be regioselectively cyclized to generate an N3-acyl-2-aminoimidazole. Subsequent deprotection and isomerization can yield the free 2-aminoimidazole. nih.gov This method provides a reliable route to N2-acyl analogues, which are important for biological evaluation. nih.gov

Key Findings in N-Acyl-2-aminoimidazole Synthesis nih.gov

Precursor Key Reaction Step Intermediate Final Product Advantage
Monoacylpropargylguanidine Regioselective Hydroamination N3-Acyl-2-aminoimidazole Free 2-aminoimidazole (after deprotection) Avoids problematic direct acylation

One of the most classical and widely employed methods for constructing the 2-aminoimidazole scaffold is the condensation reaction between α-halocarbonyl compounds and amidines, such as guanidine, or thioureas. acs.orgnih.gov This reaction provides a direct and efficient pathway to the desired heterocyclic system. The process begins with the nucleophilic attack of a nitrogen atom from the guanidine or thiourea (B124793) on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the 2-aminoimidazole ring.

This method's versatility allows for the synthesis of a wide variety of substituted 2-aminoimidazoles by simply changing the substitution on the α-haloketone and the guanidine derivative. For example, to synthesize the target compound 1-(2-amino-1H-imidazol-5-yl)ethan-1-one, a suitable precursor would be a 1-halo-3,4-pentanedione, which upon reaction with guanidine, would yield the desired 5-acetyl-2-aminoimidazole structure. Greener synthetic protocols using deep eutectic solvents (DESs) have been developed for this reaction, reducing reaction times and avoiding toxic organic solvents. mdpi.com

Starting Materials Solvent Conditions Reaction Time Yield Reference
α-Chloroketone, GuanidineAnhydrous THFReflux, Argon atmosphere~12 h81% mdpi.com
α-Chloroketone, GuanidineChCl–Gly (DES)80 °C4–6 hHigh mdpi.com
α-Chloroketone, GuanidineChCl–Urea (DES)80 °C4 hHigh mdpi.com

Another fundamental approach to the 2-aminoimidazole ring involves the use of α-amino ketones as precursors. acs.orgnih.gov These compounds contain the necessary C4-C5-N1 backbone of the imidazole ring. The synthesis is completed by reacting the α-amino ketone with a reagent that provides the remaining C2 and N3 atoms, such as cyanamide (B42294) or a derivative thereof. The reaction proceeds via the formation of an intermediate that undergoes cyclization to furnish the 2-aminoimidazole product. This method is valuable for its ability to introduce specific substituents at the N1, C4, and C5 positions based on the structure of the starting α-amino ketone.

Modern and Green Chemistry Synthetic Protocols

In recent years, there has been a significant shift towards developing more efficient, environmentally friendly, and rapid synthetic methods. For 2-aminoimidazole synthesis, this has led to the widespread adoption of techniques like microwave-assisted synthesis, which aligns with the principles of green chemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. nih.govjusst.org The synthesis of 2-aminoimidazoles and their derivatives has greatly benefited from this technology. rsc.orgnih.gov

For instance, a divergent and efficient synthesis of substituted 2-aminoimidazoles has been developed starting from 2-aminopyrimidines and α-bromocarbonyl compounds, where the use of microwave irradiation dramatically reduces reaction times. nih.gov Similarly, microwave-assisted multicomponent reactions involving 2-aminoimidazoles, triethyl orthoformate, and cyanamide have been shown to proceed regioselectively and efficiently, providing a library of novel compounds in good yields. rsc.org This method has proven to be scalable and highly reproducible across different microwave reactors. rsc.org

Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Type Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement Reference
Synthesis of 2-amino thiazole (B1198619) derivatives 8–10 hours 5–15 minutes Significant jusst.org
Synthesis of 1,2,4-triazole (B32235) derivatives >4 hours ~1 minute Noted nih.gov
Synthesis of Imidazo[1,2-a]pyrimidin-1-ium salts Not specified Shorter reaction times Efficient nih.gov

Acid-Mediated Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

An efficient method for the synthesis of 1H-imidazole derivatives involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. mdpi.com This approach utilizes readily available 5-amino-1,2,3-triazole derivatives, which can be prepared through a dipolar azide-nitrile cycloaddition. The core of this methodology is an intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles. This is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions, leading to the formation of the imidazole ring. mdpi.com

A proposed mechanism for this transformation begins with the acid-catalyzed hydrolysis of the acetal (B89532) group in the 5-amino-1,2,3-triazole precursor to reveal an aldehyde. This aldehyde then undergoes intramolecular cyclization with the adjacent amino group, initiating the rearrangement and extrusion of dinitrogen. The resulting carbene intermediate is then trapped by an alcohol solvent to yield the final substituted 1H-imidazole product.

Metal-Catalyzed and Metal-Free Cyclization Strategies

Both metal-catalyzed and metal-free cyclization strategies are widely employed in the synthesis of the 2-aminoimidazole core.

Metal-Catalyzed Cyclization:

Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates represent a powerful method for constructing 2-aminoimidazole derivatives. nih.gov This methodology is advantageous as it forms both a carbon-nitrogen and a carbon-carbon bond in a single step, allowing for the rapid assembly of diverse analogs. nih.gov The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable ligand and base. The proposed mechanism involves the oxidative addition of the aryl triflate to the palladium(0) catalyst, followed by coordination to the alkyne of the N-propargyl guanidine. Subsequent anti-aminopalladation and reductive elimination afford an exocyclic product that isomerizes to the more stable 2-aminoimidazole ring system. nih.gov

Metal-Free Cyclization:

A common and long-standing metal-free approach to 2-aminoimidazoles is the condensation reaction between α-haloketones and guanidine or its derivatives. researchgate.net This reaction proceeds via an initial SN2 reaction where the guanidine displaces the halide from the α-haloketone. The resulting intermediate then undergoes intramolecular cyclization and dehydration to form the 2-aminoimidazole ring. The reaction conditions can be optimized to favor the formation of the desired imidazole over the potential 2-aminopyrimidine (B69317) byproduct. frontiersin.org Greener synthetic approaches have been developed that utilize deep eutectic solvents (DESs) as the reaction medium, offering advantages such as shorter reaction times and easier product isolation compared to traditional volatile organic solvents. researchgate.netnih.gov

Synthesis of Key Precursors and Advanced Intermediates

The synthesis of this compound and its derivatives relies on the availability of key precursors and advanced intermediates.

α-Haloketones: A crucial precursor for many 2-aminoimidazole syntheses is an appropriately substituted α-haloketone. For the synthesis of the title compound, 3-halo-2,4-pentanedione would be a key starting material. These can be synthesized through various methods, including the direct halogenation of dicarbonyl compounds.

Guanidine Derivatives: Guanidine and its substituted analogs are essential for forming the 2-amino portion of the imidazole ring. A variety of N-substituted guanidines can be prepared to introduce diversity at this position. For instance, N-acyl guanidines can be utilized, which can later be deprotected to yield the free 2-amino group. mdpi.com

Aminonitriles: Aminonitriles are versatile precursors that can be employed in the synthesis of imidazoles. nih.govkyoto-u.ac.jp For example, aminomalononitrile (B1212270) can serve as a building block in multicomponent reactions to generate substituted aminoimidazole carbonitriles. nih.gov

N-Propargyl Guanidines: These are key starting materials for metal-catalyzed cyclization strategies. They can be synthesized from the corresponding propargyl amines, which are then reacted with a guanylating agent. nih.gov

Strategies for Derivatization and Functionalization of the Core Structure

The 2-aminoimidazole core offers multiple sites for derivatization and functionalization, allowing for the synthesis of a wide range of analogs with diverse properties.

Introduction of Substituents at Nitrogen Positions

Substituents can be introduced at both the endocyclic (ring) and exocyclic (amino group) nitrogen atoms of the 2-aminoimidazole scaffold.

N-Alkylation: The regioselective N-alkylation of 2-aminoimidazoles can be challenging due to the presence of multiple nucleophilic nitrogen atoms. However, specific reaction conditions can favor alkylation at a particular site. rsc.orgnih.gov The use of specific bases and solvents can direct the alkylation to either the endocyclic or exocyclic nitrogen.

N-Acylation: The exocyclic amino group of 2-aminoimidazoles can be readily acylated using various acylating agents such as acid chlorides or anhydrides. kyoto-u.ac.jprsc.orgacs.org This allows for the introduction of a wide range of acyl groups, which can modulate the electronic and steric properties of the molecule.

N-Sulfonylation: Similar to acylation, the exocyclic amino group can be sulfonated using sulfonyl chlorides to introduce sulfonyl groups. This modification is often used to create bioisosteres of other functional groups and to explore structure-activity relationships.

Functionalization through Thiol Adducts and Oxidation

Thiol Adducts: While direct Michael addition of thiols to the imidazole ring itself is not a common functionalization strategy, the acetyl group in this compound provides a handle for such reactions. The carbonyl group can be transformed into an α,β-unsaturated system, which can then undergo Michael addition with various thiols to introduce sulfur-containing moieties. acs.orgru.nlmdpi.comnih.gov

Oxidation: The 2-aminoimidazole core can be susceptible to oxidation, particularly under biological conditions or in the presence of strong oxidizing agents. The specific products of oxidation will depend on the reaction conditions and the substitution pattern of the imidazole ring. google.com Theoretical studies have explored the atmospheric oxidation of imidazole initiated by hydroxyl radicals, which can lead to ring-opened products. nih.gov

Synthesis of Hybrid Molecules with Other Heterocyclic Systems

The 2-aminoimidazole scaffold can be incorporated into larger molecular frameworks by creating hybrid molecules with other heterocyclic systems. This strategy is often employed in medicinal chemistry to combine the pharmacophoric features of different heterocyclic rings.

Imidazole-Quinoline Hybrids: A series of 2-aminoimidazole-quinoline hybrid compounds have been synthesized regioselectively. These hybrids often exhibit interesting biological activities, with their cytotoxicity profiles being influenced by the substitution pattern on both the imidazole and quinoline (B57606) rings. frontiersin.orgnih.govnih.gov

Imidazole-Benzimidazole Hybrids: Hybrid molecules incorporating both imidazole and benzimidazole (B57391) moieties have been developed. The synthesis of these compounds can involve the coupling of pre-functionalized imidazole and benzimidazole precursors. researchgate.netnih.govsci-hub.se

Imidazole-Indole Hybrids: The indole (B1671886) nucleus is another common heterocyclic partner for the 2-aminoimidazole ring in the design of hybrid molecules. Synthetic strategies often involve the coupling of an indole-containing fragment to the 2-aminoimidazole core. rsc.orgnih.gov

Imidazole-Isoxazole Hybrids: Hybrid structures containing both imidazole and isoxazole (B147169) rings have been synthesized and evaluated for their biological potential. These are typically prepared by reacting a precursor containing one of the heterocyclic rings with reagents that construct the second ring. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Amino 1h Imidazol 5 Yl Ethan 1 One Derivatives

Influence of Substituent Position and Chemical Nature on Biological Activity

The biological activity of 2-aminoimidazole derivatives is highly dependent on the position and chemical properties of their substituents. mdpi.com SAR studies have revealed that even minor changes to the structure can lead to significant differences in potency and selectivity.

For instance, in a series of dimeric 2-aminoimidazole adjuvants for antibiotics, the nature and position of substituents on the phenyl rings were critical for activity. The incorporation of substituents larger than fluorine, such as trifluoromethyl, methoxy, chloro, or methyl, at either the 2- or 3-positions of the phenyl rings, was found to reduce or eliminate activity, suggesting that steric hindrance may be a limiting factor. nih.gov Furthermore, moving fluorine substituents from the 2,2'-positions to the 3,3'-positions also resulted in decreased activity. nih.gov

In another study on pentacyclic benzimidazole (B57391) derivatives, the position of an N,N-dimethylaminopropyl amino side chain was shown to strongly influence antiproliferative activity. mdpi.com A marked increase in activity was observed when this side chain was at the C-7 position of the pentacyclic skeleton. mdpi.com This highlights that both the nature of the substituent and its specific location on the molecular framework are key determinants of biological function. mdpi.com

The table below summarizes the effect of substituent modifications on the biological activity of certain 2-aminoimidazole derivatives.

Compound Class Substituent Modification Position of Modification Effect on Biological Activity
Dimeric 2-aminoimidazolesIntroduction of bulky groups (e.g., CF3, OCH3, Cl, CH3)2- or 3-positions of phenyl ringsReduced or abolished activity nih.gov
Dimeric 2-aminoimidazolesShifting fluorine from 2,2' to 3,3' positionsPhenyl ringsDecreased activity nih.gov
Pentacyclic benzimidazolesAddition of N,N-dimethylaminopropyl amino side chainC-7 positionMarkedly increased antiproliferative activity mdpi.com
Pentacyclic benzimidazolesAddition of amino or amido substituentsC-7 or C-11 positionsEnhanced antiproliferative activity mdpi.com

Contribution of the 2-Aminoimidazole Moiety to Ligand-Target Interactions

The 2-aminoimidazole moiety is a key structural feature that often plays a direct role in the interaction between the ligand and its biological target. This heterocycle can participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which are fundamental for molecular recognition and binding affinity.

In the active site of human arginase I, a binuclear manganese metalloenzyme, the 2-aminoimidazole moiety has been investigated as a guanidine (B92328) mimetic. nih.gov While the parent 2-aminoimidazole compound was found to be a weak inhibitor that does not directly interact with the manganese cluster, its incorporation into the side chain of an L-amino acid allows it to target metal coordination and hydrogen bond interactions within the enzyme's active site. nih.gov The 2-amino group, for example, can donate a hydrogen bond to a water molecule, which in turn interacts with the metal-bridging hydroxide (B78521) ion. nih.gov

The pKa of the 2-aminoimidazole group is around 7-8, which is significantly lower than the pKa of a guanidinium (B1211019) group (12.5-13). This lower pKa can facilitate metal coordination interactions and may contribute to improved bioavailability. nih.gov The orientation of the 2-aminoimidazole moiety is also a critical factor for binding affinity. Studies have shown that an orientation that is isosteric to the guanidinium group of the natural substrate, L-arginine, results in optimal inhibitory potency against arginase. nih.gov

The imidazole (B134444) ring itself is a versatile interaction partner. In the context of enzyme active sites, such as in histidine residues, the imidazole ring can act as both a proton donor and acceptor, facilitating catalytic reactions. mdpi.com This amphiprotic nature of the imidazole core is a valuable feature in the design of enzyme inhibitors.

Rational Design Principles for Modulating Biological Potency and Selectivity

Rational design is a key strategy in medicinal chemistry for developing new derivatives with enhanced biological activity and selectivity. rsc.orgmdpi.com This approach relies on a detailed understanding of the SAR and the three-dimensional structure of the target.

One of the primary principles in the rational design of 2-aminoimidazole derivatives is the strategic placement of substituents to optimize interactions with the target. For example, in the design of BACE-1 inhibitors, a rational structure-based approach was used to develop a library of 2-aminoimidazole derivatives with promising activity. nih.gov

Another important principle is the use of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve the compound's pharmacological profile. The 1,2,3-triazole moiety, for instance, has been used as a bioisostere for esters, amides, and carboxylic acids, as it can engage in similar non-covalent interactions like hydrogen bonding and hydrophobic interactions. mdpi.com

Furthermore, the concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has been successfully applied. For example, tethering a benzenesulfonamide (B165840) moiety to a 1,2,3-triazole has led to the development of potent and selective COX-2 inhibitors. mdpi.com The sulfonamide group is known to bind to a polar side pocket in the COX-2 enzyme, which is not present in COX-1, thereby conferring selectivity. mdpi.com

Key principles for the rational design of 2-aminoimidazole derivatives include:

Structure-Based Design: Utilizing the 3D structure of the target to guide the design of complementary ligands. nih.gov

Bioisosteric Replacement: Substituting functional groups to enhance potency, selectivity, or pharmacokinetic properties. mdpi.com

Molecular Hybridization: Combining known pharmacophores to create novel compounds with improved or dual activity. mdpi.com

Conformational Restriction: Modifying the molecular backbone to lock it into a bioactive conformation, which can lead to increased affinity and selectivity.

By applying these principles, medicinal chemists can systematically modify the 1-(2-amino-1H-imidazol-5-yl)ethan-1-one scaffold to develop new drug candidates with optimized therapeutic properties.

Mechanistic Investigations of Biological Activities in Vitro Focus

Antimicrobial Action Mechanisms (Antibacterial, Antifungal, Anti-biofilm)

The 2-aminoimidazole (2-AI) scaffold, the core of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one, is a recognized pharmacophore in the development of antimicrobial agents. Research into this class of compounds has uncovered several mechanisms by which they exert their effects on microbial cells and communities.

Disruption of Microbial Cell Membranes

One of the proposed antimicrobial mechanisms for imidazole-based compounds involves the disruption of the microbial cell membrane. The efficacy of this disruption is often linked to the lipophilicity of the molecule, which facilitates its interaction with and integration into the lipid bilayer of the cell membrane. mdpi.com This interaction can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately, cell death. While this mechanism is established for certain antimicrobial peptides and other imidazole (B134444) derivatives, the specific action of this compound on cell membranes requires further direct investigation.

Inhibition of Essential Microbial Enzymes

Targeting essential bacterial enzymes is a key strategy for antimicrobial action. Compounds containing an imidazole ring have been identified as inhibitors of bacterial enoyl-acyl carrier protein reductase (ENR), an enzyme that catalyzes a vital step in the fatty acid biosynthesis pathway (FAS-II). nih.govfrontiersin.org The inhibition of this enzyme disrupts the production of fatty acids necessary for building and maintaining bacterial cell membranes. Given that the FAS-II pathway is distinctly different from that in mammals, ENR is an attractive target for developing narrow-spectrum antibacterial drugs. nih.gov

Interference with Bacterial DNA Replication and Cell Wall Synthesis

Interference with fundamental cellular processes such as DNA replication and cell wall synthesis represents another critical antimicrobial strategy. Some heterocyclic compounds, including certain imidazole derivatives, have been shown to function as DNA intercalators. nih.gov This mode of action involves the insertion of the molecule between the base pairs of the DNA double helix, which can inhibit DNA replication and transcription, leading to potent antibacterial effects. Additionally, other compounds are known to inhibit enzymes involved in the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. nih.gov

Modalities of Anti-Biofilm Activity (e.g., BfmR targeting, Enoyl Reductase Inhibition)

Biofilms are complex communities of microorganisms that exhibit increased resistance to conventional antibiotics. mdpi.com The 2-aminoimidazole scaffold has been specifically implicated in the disruption of bacterial biofilms.

BfmR Targeting: Research has identified the response regulator BfmR as a direct target for 2-aminoimidazole-based antibiofilm agents in Acinetobacter baumannii. nih.gov BfmR is a master controller of biofilm formation in this pathogen. By binding to BfmR, these compounds can disrupt the signaling pathway that leads to biofilm development. nih.gov Studies have confirmed that 2-AI compounds are cell-permeable, allowing them to reach this intracellular target. nih.gov

Enoyl Reductase Inhibition: As mentioned previously, the inhibition of enoyl-ACP reductase (ENR) disrupts fatty acid synthesis. nih.govfrontiersin.org This not only affects the integrity of individual bacterial cells but can also impact the formation of the biofilm matrix, which often contains lipid components. Therefore, ENR inhibition is a plausible mechanism contributing to the anti-biofilm activity of imidazole-containing compounds. The mycolic acid biosynthetic pathway, which involves the InhA enoyl-ACP reductase, is a particularly important target in mycobacteria. nih.gov

Anti-Biofilm Mechanism Molecular Target Organism Example Reference
Biofilm Regulation DisruptionBfmR (Response Regulator)Acinetobacter baumannii nih.gov
Fatty Acid Synthesis InhibitionEnoyl-ACP Reductase (ENR/FabI/InhA)Escherichia coli, Staphylococcus aureus, Mycobacterium spp. nih.govfrontiersin.orgnih.gov

Anti-Cancer Mechanistic Pathways

In addition to antimicrobial properties, various heterocyclic scaffolds are explored for their potential as anti-cancer agents. One of the key targets in cancer chemotherapy is the machinery of DNA replication and repair, which is often highly active in rapidly proliferating tumor cells.

Topoisomerase IIα Catalytic Inhibition

DNA topoisomerase IIα (Top2α) is an essential enzyme that manages DNA topology during replication, transcription, and chromosome segregation. nih.govoaepublish.com It functions by creating transient double-strand breaks in the DNA to allow another DNA segment to pass through, after which it re-ligates the break. oaepublish.com Anti-cancer drugs can target this enzyme in two ways: as "poisons" that stabilize the DNA-enzyme cleavage complex, leading to permanent DNA breaks, or as "catalytic inhibitors" that block the enzyme's activity before DNA cleavage occurs, often by competing with ATP binding. oaepublish.comnih.gov

The development of ATP-competitive catalytic inhibitors of topoisomerase II is an area of significant research. nih.gov Studies on novel hybrid molecules have shown that scaffolds incorporating imidazole-2-thione can act as dual DNA intercalators and topoisomerase II inhibitors. nih.gov This indicates that the imidazole core can be a valuable component in designing molecules that catalytically inhibit Top2α, preventing the enzyme from carrying out its essential functions and thereby halting the proliferation of cancer cells. nih.gov

Compound Class Mechanism Enzyme Target Therapeutic Area Reference
Purine Diamine Analogue (QAP 1)ATP-Competitive Catalytic InhibitionTopoisomerase IIα and IIβAnti-Cancer nih.gov
Imidazole-2-thionesDNA Intercalation & Topoisomerase II InhibitionTopoisomerase IIAnti-Cancer nih.gov

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. nih.govnih.govmdpi.com Its overexpression is linked to the progression of various cancers, making it a significant target for anticancer drug development. nih.govnih.gov FAK's structure includes an N-terminal FERM domain, a central kinase domain, and a C-terminal focal adhesion targeting domain. nih.govmdpi.com The autophosphorylation of the Y397 site is a critical step in FAK activation, leading to the recruitment of other signaling proteins like Src. nih.govmdpi.com Inhibition of FAK can disrupt these signaling pathways, such as the PI3K/AKT/mTOR pathway, thereby reducing tumor growth and migration. nih.gov

While a variety of small molecule FAK inhibitors have been developed, including those with pyrrolo[2,3-d]pyrimidine and 1,2,4-oxadiazole (B8745197) cores, there is no specific data available that details the inhibitory activity of this compound against FAK. nih.gov

c-MYC G-Quadruplex DNA Stabilization

G-quadruplexes (G4s) are non-canonical secondary structures that can form in guanine-rich DNA sequences. rsc.org These structures are particularly prevalent in the promoter regions of oncogenes, such as c-MYC, and in telomeres. rsc.org The stabilization of these G4 structures by small molecules can inhibit the transcription of the associated oncogene, presenting a potential anticancer strategy. rsc.org Research has focused on developing peptides and other small molecules that can selectively bind to and stabilize specific G4 structures, like the one in the c-MYC promoter, with high affinity. rsc.orgnih.gov There is currently no available research demonstrating the ability of this compound to stabilize c-MYC G-quadruplex DNA.

Aurora Kinase Inhibition

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. nih.gov Overexpression of these kinases is common in many cancers, making them attractive targets for cancer therapy. nih.govbioworld.com Aurora A is involved in spindle assembly, while Aurora B is crucial for the spindle assembly checkpoint and cytokinesis. nih.gov Inhibition of Aurora kinases can lead to mitotic arrest and subsequent apoptosis in cancer cells. nih.gov Numerous Aurora kinase inhibitors have been developed, with some, like those based on the imidazo-[1,2-a]-pyrazine core, showing potent dual inhibition of Aurora A and B. nih.govnih.gov However, the inhibitory potential of this compound against Aurora kinases has not been reported in the available literature.

DNA Double-Strand Helix Breaking and Protein Kinase Inhibition

DNA double-strand breaks (DSBs) are highly cytotoxic lesions that can be induced by ionizing radiation and certain chemotherapeutic agents. jpp.krakow.plnih.govnih.gov Cells have evolved complex DNA damage response (DDR) pathways to repair these breaks, primarily through non-homologous end joining (NHEJ) and homologous recombination (HR). jpp.krakow.plnih.gov Key protein kinases in the DDR include ATM (ataxia telangiectasia mutated), ATR (ataxia telangiectasia and Rad3-related), and DNA-PKcs (DNA-dependent protein kinase, catalytic subunit). jpp.krakow.plnih.gov Inhibition of these kinases can sensitize cancer cells to DNA damaging therapies. jpp.krakow.plnih.govnih.gov There is no evidence to suggest that this compound can directly cause DNA double-strand breaks or inhibit these key protein kinases.

Anti-Inflammatory Mechanistic Pathways

Cyclooxygenase-2 (COX-2) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, which exist as two main isoforms (COX-1 and COX-2), are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.govsemanticscholar.orgbiomedpharmajournal.org Prostaglandins are key mediators of inflammation. nih.govsemanticscholar.orgbiomedpharmajournal.org While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. monash.edu Selective inhibition of COX-2 is a major strategy for the development of anti-inflammatory drugs with potentially fewer gastrointestinal side effects than non-selective NSAIDs. monash.edu Many compounds containing heterocyclic rings, such as imidazole and pyrazole, have been investigated as COX-2 inhibitors. nih.govmonash.edu However, there is no specific data on the COX-2 inhibitory activity of this compound.

Inhibition of Neutrophil Degranulation

Neutrophil degranulation is a critical process in the innate immune response, involving the release of antimicrobial and pro-inflammatory molecules from granules into the extracellular space. nih.gov While essential for host defense, excessive degranulation can contribute to tissue damage in inflammatory conditions. nih.gov The regulation of neutrophil degranulation is complex and can be influenced by various signaling molecules. For instance, transforming growth factor-β1 (TGF-β1) has been shown to inhibit the release of lactoferrin, a component of neutrophil secondary granules. nih.gov There is no information available regarding the effect of this compound on neutrophil degranulation.

Modulation of Reactive Oxygen Species (ROS) Generation

There is no published research available that specifically examines the effect of this compound on the generation of reactive oxygen species in vitro.

Other Investigated Biological Mechanisms (e.g., Antiviral, Antidiabetic, Anticonvulsant, α-Glucosidase Inhibition)

No studies were found that investigate the antiviral, antidiabetic, anticonvulsant, or α-glucosidase inhibitory properties of this compound.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Binding Affinity and Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. The process involves predicting the binding mode and affinity, often expressed as a docking score.

For 1-(2-amino-1H-imidazol-5-yl)ethan-1-one, molecular docking simulations would be employed to screen its potential as an inhibitor or activator for various biological targets. The 2-aminoimidazole moiety is a known pharmacophore that can form key interactions, such as hydrogen bonds, with the active sites of enzymes. However, specific studies detailing the molecular docking of this compound against particular protein targets are not publicly available. Research on other imidazole (B134444) derivatives has demonstrated their potential to bind to a range of targets, including kinases and sirtuins. nih.govnih.gov

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the interactions between the ligand and its target. This helps to validate the docking results and provides deeper insights into the binding stability and the conformational changes that may occur upon binding.

An MD simulation for a complex involving this compound would track the trajectory of the compound within the binding pocket of a target protein, calculating parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to evaluate stability. No specific MD simulation studies for this compound have been reported in the available literature.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. DFT can predict various properties, including molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential, and vibrational frequencies. These properties are fundamental to understanding a molecule's reactivity and its potential interactions with other molecules.

A DFT study of this compound would provide valuable information about its chemical behavior. For instance, the distribution of electron density would indicate the most likely sites for electrophilic and nucleophilic attack. While DFT studies have been conducted on various imidazole derivatives to understand their structural and electronic properties, specific published data for this compound is not available.

In Silico ADME Profiling and Bioavailability Predictions

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a computational method used to predict the pharmacokinetic properties of a compound. These predictions are crucial in the early stages of drug discovery to assess the "drug-likeness" of a molecule and to identify potential liabilities. Parameters such as solubility, permeability, metabolic stability, and potential for toxicity are evaluated.

An in silico ADME profile for this compound would involve calculations of properties like lipophilicity (LogP), topological polar surface area (TPSA), and adherence to established rules for drug-likeness, such as Lipinski's Rule of Five. This would help in predicting its oral bioavailability and general suitability as a drug candidate. While ADME profiling is a standard computational procedure for novel compounds, specific predictive data for this compound is not found in the surveyed literature. General studies on imidazole derivatives often include such computational evaluations. nih.govacs.org

Virtual Screening Methodologies for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Virtual screening can be ligand-based, where known active molecules are used to find similar compounds, or structure-based, which relies on the 3D structure of the target.

The chemical scaffold of this compound could be used as a starting point in virtual screening campaigns to identify novel lead compounds. For instance, it could serve as a query in a similarity search of large chemical databases or as a fragment for building more complex molecules. While virtual screening is a common approach in medicinal chemistry, there are no specific reports of its application starting from or identifying this compound in the available scientific literature. Studies on related structures, such as 2-aminoimidazole amino acids, have identified them as leads for enzyme inhibitors. nih.gov

Applications in Chemical Research and Material Science

Utility as Building Blocks in Organic Synthesis, particularly for Heterocycles

The 2-aminoimidazole skeleton, a key feature of 1-(2-amino-1H-imidazol-5-yl)ethan-1-one, is a valuable building block in organic synthesis, particularly for the construction of more complex heterocyclic systems. nih.gov The presence of multiple reaction centers, including the amino group and the nitrogen atoms within the imidazole (B134444) ring, allows for diverse synthetic transformations. nih.gov These compounds can act as efficient nucleophiles in reactions with various electrophiles, leading to a wide array of chemical structures. nih.gov

The synthesis of 2-aminoimidazole derivatives themselves can be achieved through various methods, including the cyclization of appropriate precursors. researchgate.netacs.org Once formed, these derivatives serve as versatile starting materials. For instance, they are key components in multicomponent reactions, which allow for the efficient construction of complex molecules in a single step. nih.gov The strategic use of 2-aminoimidazoles in diversity-oriented synthesis enables the generation of libraries of heterocyclic compounds, which are crucial for screening for biological activity. nih.govnih.gov

Recent synthetic strategies have focused on developing more efficient and environmentally friendly methods for the synthesis of imidazole derivatives, including the use of novel catalysts and reaction conditions. researchgate.netresearchgate.net These advancements further enhance the utility of compounds like this compound as foundational elements in the synthesis of novel chemical entities.

Role as Catalysts in Chemical Transformations

Imidazole and its derivatives have long been recognized for their catalytic activity in a variety of chemical transformations. nih.govresearchgate.net The imidazole ring can function as both a proton donor and acceptor, making it an effective catalyst in reactions that involve acid-base catalysis. nih.gov This amphoteric nature is a key feature of its catalytic prowess. nih.gov

In biological systems, the imidazole side chain of the amino acid histidine is a common component of enzyme active sites, where it participates in a wide range of catalytic processes. nih.gov In synthetic chemistry, imidazole-based compounds can catalyze reactions such as acyl transfer and the synthesis of various heterocyclic systems. researchgate.netorganic-chemistry.org The catalytic efficiency can be tuned by modifying the substituents on the imidazole ring, which alters its electronic and steric properties. nih.gov

While specific catalytic applications of this compound are not extensively documented, the inherent properties of the 2-aminoimidazole core suggest its potential as a catalyst. The amino group and the acetyl substituent can influence the basicity and nucleophilicity of the imidazole nitrogen atoms, potentially modulating its catalytic activity in various organic reactions.

Functionality as Ligands for Asymmetric Catalysis

The development of chiral ligands is of paramount importance in asymmetric catalysis for the synthesis of enantiomerically pure compounds. nih.govresearchgate.net Imidazole-containing molecules have emerged as a versatile class of ligands for a variety of metal-catalyzed asymmetric reactions. nih.gov The nitrogen atoms of the imidazole ring can effectively coordinate with transition metals, forming stable complexes that can act as chiral catalysts. nih.gov

Chiral auxiliaries can be introduced at various positions on the imidazole ring to create an asymmetric environment around the metal center. nih.gov This allows for the stereoselective control of chemical reactions, leading to the preferential formation of one enantiomer over the other. Imidazole-based ligands have been successfully employed in a range of asymmetric transformations, including Henry reactions, conjugate additions, and the addition of dialkylzinc to aldehydes. nih.gov

The design of these ligands often involves incorporating other coordinating groups to create bidentate or tridentate ligands, which can form more stable and rigid complexes with metal ions, often leading to higher enantioselectivities. nih.gov The modular nature of imidazole synthesis allows for the straightforward preparation of a wide variety of chiral ligands with tunable steric and electronic properties. nih.gov

Development of Imidazole-Containing Optical Analysis Probes and Sensors

The unique photophysical properties of imidazole derivatives have led to their widespread use in the development of optical probes and sensors for the detection of various analytes. researchgate.nettandfonline.combohrium.com The imidazole ring can be incorporated into larger conjugated systems to create fluorescent and colorimetric sensors. researchgate.nettandfonline.com The interaction of the imidazole moiety with analytes can lead to changes in the electronic structure of the molecule, resulting in a detectable optical response. researchgate.nettandfonline.com

Fluorescence Probes

Imidazole-based fluorescent probes are designed to exhibit changes in their fluorescence emission upon binding to a target analyte. rsc.orgnih.gov These changes can include an increase or decrease in fluorescence intensity (chelation-enhanced or -quenched fluorescence), or a shift in the emission wavelength. nih.gov The nitrogen atoms of the imidazole ring can act as binding sites for metal ions, while the N-H proton can participate in hydrogen bonding interactions with anions. mdpi.com

Researchers have developed a variety of imidazole-containing fluorophores for the detection of metal ions, anions, and small organic molecules. bohrium.com The sensitivity and selectivity of these probes can be finely tuned by modifying the structure of the imidazole derivative and the nature of the attached signaling unit. rsc.org For example, imidazole-based probes have been successfully used for the detection of picric acid and for monitoring pH changes in biological systems. rsc.orgnih.gov

Table 1: Examples of Imidazole-Based Fluorescence Probes

Probe Type Target Analyte Principle of Detection Reference
N1-functionalized imidazoles Picric Acid Fluorescence quenching rsc.org
Imidazole-fused benzothiadiazole Lysosomal pH pH-dependent fluorescence intensity nih.gov
1H-imidazol-5-yl-vinylbenz[e]indolium pH pH-dependent changes in absorption and emission nih.gov

Colorimetric Probes

Colorimetric probes offer a simple and convenient method for analyte detection, as the change in color can often be observed with the naked eye. researchgate.netnih.gov Imidazole derivatives can be designed to undergo a distinct color change upon interaction with a specific analyte. researchgate.netresearchgate.net This color change is typically the result of a change in the absorption spectrum of the probe molecule. nih.gov

The design of imidazole-based colorimetric sensors often involves the integration of the imidazole ring into a larger chromophoric system. researchgate.net The binding of an analyte to the imidazole moiety can perturb the electronic structure of the chromophore, leading to a shift in its absorption maximum and a visible color change. researchgate.net Such probes have been developed for the detection of metal ions like Cu(II), Hg(II), and Fe(III). researchgate.netnih.govresearchgate.net

Table 2: Examples of Imidazole-Based Colorimetric Probes

Probe Structure Target Analyte(s) Observable Change Reference
BODIPY-imidazole conjugate Hg(II) Color change from yellow to pink researchgate.net
2,4,5-Triaryl imidazole derivative Fe(III) Visible color change and fluorescence quenching researchgate.net
1N-allyl-2-(2, 5-dimethoxyphenyl)-4, 5-diphenyl-1H-imidazole Cu(II) Formation of a blue colored solution nih.gov

Electrochemiluminescence Sensors

Electrochemiluminescence (ECL) is a process where light is generated from electrochemically produced excited states. unipd.itrsc.org ECL sensors combine the advantages of high sensitivity and low background noise, making them powerful tools for analytical applications. mdpi.com Imidazole derivatives have been explored as emitters in ECL systems. unipd.itnih.gov

Recently, a family of thermally activated delayed fluorescence (TADF) emitters based on an imidazole-benzonitrile acceptor moiety has been synthesized. unipd.it These compounds have demonstrated highly efficient electrochemiluminescence, in some cases significantly exceeding the efficiency of standard ECL emitters. unipd.it The efficiency of these imidazole-based ECL emitters was found to be strongly dependent on the electrochemical reversibility of their redox processes. unipd.it The ability to functionalize the imidazole ring allows for the attachment of these ECL labels to biomolecules, enabling their use in highly sensitive biosensors. unipd.it

Fiber Optical Sensors and Surface Plasmon Resonance

Fiber optical sensors (FOS) and surface plasmon resonance (SPR) are powerful analytical techniques that rely on the precise control of surface chemistry for the detection of chemical and biological analytes. The functionalization of sensor surfaces with molecules capable of specific recognition is a critical step in the development of these technologies. The 2-aminoimidazole core of this compound offers several advantageous features for such applications.

The imidazole ring, with its amphoteric nature, can participate in a variety of interactions, including hydrogen bonding and coordination with metal ions. researchgate.net This makes it an effective anchor for immobilization onto sensor surfaces. For instance, imidazole derivatives have been successfully used to functionalize membranes for improved performance in separation processes. nih.gov The amino group of this compound provides a reactive handle for covalent attachment to sensor surfaces, ensuring a stable and robust sensing interface. numberanalytics.comresearchgate.net Covalent immobilization is a preferred method for developing durable biosensors with enhanced performance. numberanalytics.com

The potential utility of this compound in FOS and SPR is underscored by the broader use of imidazole and its derivatives in the development of optical sensing materials. Benzimidazole (B57391) derivatives, for example, have been incorporated into various optical sensing platforms due to their unique photophysical properties. researchgate.net The ability of the imidazole moiety to interact with a wide range of analytes, from metal ions to organic molecules, suggests that surfaces functionalized with this compound could be tailored for specific sensing applications. researchgate.net

Table 1: Potential Interactions of this compound in Sensing Applications

Functional GroupPotential InteractionRelevance to Sensing
2-Amino groupCovalent bond formationStable immobilization on sensor surfaces
Imidazole ringHydrogen bonding, metal coordinationAnalyte recognition and binding
Acetyl groupFurther chemical modificationTuning of sensor selectivity and sensitivity

The acetyl group on the molecule provides a further point for chemical modification, allowing for the fine-tuning of the sensor's selectivity and sensitivity. By attaching specific recognition elements to the acetyl group, it is possible to create highly selective sensors for a variety of targets.

Integration into Advanced Functional Materials

The incorporation of specific molecular functionalities into polymers and other materials is a key strategy in the development of advanced functional materials with tailored properties. The 2-aminoimidazole moiety of this compound makes it a promising candidate for integration into various material architectures, including conducting polymers and metal-organic frameworks (MOFs).

Imidazole and its derivatives have been extensively used in the synthesis of conducting polymers. For example, copolymers of imidazole and pyrrole (B145914) have been shown to exhibit enhanced supercapacitive properties. researchgate.net The incorporation of imidazole can influence the morphology and electronic properties of the resulting polymer. researchgate.net Similarly, copolymers of imidazole and pyridine (B92270) have been synthesized and characterized as conducting materials. researchgate.net The presence of the amino group in this compound could facilitate its polymerization, either through direct electrochemical polymerization or through copolymerization with other monomers. This could lead to the development of novel conducting polymers with unique electrochemical and sensing properties.

In the realm of porous materials, imidazole-based ligands are widely used in the construction of MOFs. rsc.orgrsc.orgresearchgate.net These materials are of great interest for applications in gas storage, separation, and catalysis. The imidazole moiety can act as a linker, coordinating with metal ions to form extended, porous frameworks. researchgate.net The functional groups on the imidazole ligand can be used to tune the pore size and chemical environment within the MOF. The 2-amino and acetyl groups of this compound could be exploited to create MOFs with specific functionalities, such as catalytic activity or selective binding sites for guest molecules. For instance, crystalline two-dimensional polymers incorporating benzimidazole units have demonstrated ultrahigh proton conductivity. acs.org

Table 2: Potential Roles of this compound in Advanced Materials

Material TypePotential Role of the CompoundResulting Properties
Conducting PolymersMonomer or co-monomerEnhanced conductivity, pseudocapacitance, sensing capabilities
Metal-Organic FrameworksFunctionalized ligandTunable porosity, selective adsorption, catalytic activity
Functional MembranesSurface modifying agentImproved flux, antifouling properties, selective separation

Furthermore, the ability of 2-aminoimidazole derivatives to inhibit biofilm formation is another intriguing aspect for their integration into functional materials. nih.govnih.gov Surfaces coated with or incorporating this compound could exhibit resistance to biofouling, a critical issue in many applications, from medical devices to marine coatings.

Future Perspectives and Research Challenges

Development of Novel and Sustainable Synthetic Routes

While established methods for imidazole (B134444) synthesis exist, the development of novel, efficient, and environmentally sustainable routes for 1-(2-amino-1H-imidazol-5-yl)ethan-1-one is a primary research goal. Current challenges include improving reaction yields, reducing the use of hazardous reagents, and minimizing purification steps.

Future research should focus on:

Green Chemistry Approaches: Utilizing less toxic solvents, reducing energy consumption through microwave-assisted or flow chemistry processes, and employing catalytic rather than stoichiometric reagents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste.

Novel Methodologies: Exploring innovative strategies such as the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives could offer efficient access to functionalized 1H-imidazole cores. mdpi.com

Table 1: Comparison of Synthetic Route Philosophies

ParameterTraditional SynthesisSustainable Synthesis (Future Goal)
SolventsOften chlorinated hydrocarbons (e.g., dichloromethane)Benign solvents (e.g., water, ethanol) or solvent-free conditions
CatalystsStoichiometric reagents, precious metal catalystsEarth-abundant metal catalysts, biocatalysis, organocatalysis
Energy InputProlonged heating/refluxingMicrowave irradiation, flow chemistry (reduced time)
Waste GenerationHigher, due to lower atom economy and use of protecting groupsMinimized through high atom economy and streamlined steps

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The full biological activity profile of this compound remains largely unexplored. Its structural motifs, particularly the 2-aminothiazole-like and imidazole elements, suggest a wide range of potential therapeutic applications based on the activities of analogous compounds. researchgate.net

Potential areas for investigation include:

Antimicrobial and Antifungal Activity: The 2-amino heterocyclic motif is a cornerstone in the synthesis of compounds with potential antimicrobial and antifungal properties. dmed.org.ua

Anticancer Properties: Nitrogen-containing heterocycles, including imidazole derivatives, are well-known for their antiproliferative and anticancer activities against various cell lines. dmed.org.uaresearchgate.net

Anti-inflammatory Effects: The imidazole ring is a core component of histamine (B1213489), a key mediator in inflammatory responses, suggesting that derivatives could modulate inflammatory pathways. wikipedia.org

Enzyme Inhibition: Compounds with similar benzimidazole (B57391) structures have shown potent inhibitory activity against enzymes like α-glucosidase, indicating a potential role in managing metabolic disorders. nih.gov

Table 2: Potential Biological Targets for Investigation

Potential ActivityRationale Based on Structural AnalogsExample Target Class
AnticancerImidazole and aminothiazole derivatives show cytotoxicity against cancer cell lines. dmed.org.uaresearchgate.netKinases, DNA replication enzymes
AntimicrobialThe 2-amino-heterocycle is a common feature in antimicrobial agents. researchgate.netdmed.org.uaBacterial cell wall synthesis enzymes, fungal enzymes
Anti-inflammatoryThe imidazole core is central to histamine and other immunomodulators. wikipedia.orgnih.govHistamine receptors, cyclooxygenase (COX) enzymes
Anti-diabeticBenzimidazole derivatives have demonstrated α-glucosidase inhibition. nih.govCarbohydrate-metabolizing enzymes

Advanced Elucidation of Molecular Mechanisms of Action

Once a significant biological activity is confirmed, elucidating the precise molecular mechanism of action is paramount. This involves identifying the specific biomolecular targets and understanding the nature of the interaction. While general mechanisms for similar compounds involve enzyme inhibition or receptor binding, advanced techniques are needed for definitive clarification. evitachem.com

Future research should employ a combination of cutting-edge methodologies:

Target Identification: Using techniques like chemical proteomics, thermal proteome profiling (TPP), and affinity chromatography-mass spectrometry to identify the direct binding partners of the compound in a cellular context.

Structural Biology: Determining the co-crystal structure of the compound bound to its target protein via X-ray crystallography or cryo-electron microscopy to visualize the binding mode at an atomic level.

Biophysical Assays: Quantifying the binding affinity and kinetics using methods such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Leveraging Computational Chemistry for Rational Drug Design and Optimization

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting molecular properties and guiding the rational design of more potent and selective analogs of this compound.

Key computational approaches include:

Quantum Mechanics (QM): Using methods like Density Functional Theory (DFT) to analyze the compound's electronic structure, molecular electrostatic potential (MESP), and global reactivity descriptors, which can provide insights into its intrinsic reactivity and potential for interaction. nih.govresearchgate.net

Molecular Docking: Simulating the binding of the compound to the active sites of potential protein targets to predict binding conformations and estimate binding affinity. This can help prioritize biological screening efforts. nih.gov

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction and understand the energetic contributions of key residues.

In Silico ADMET Prediction: Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify potential liabilities early and guide chemical modifications to improve the compound's drug-like properties. dmed.org.ua

Table 3: Application of Computational Methods in Drug Design

Computational MethodSpecific Application for this compound
Density Functional Theory (DFT)Calculate electronic properties (HOMO-LUMO gap), reactivity, and optimal geometry. researchgate.net
Molecular DockingPredict binding modes and rank-order affinity against potential targets (e.g., kinases, bacterial enzymes). nih.gov
Molecular Dynamics (MD)Assess the stability of the ligand-protein complex and identify key interactions.
QSAR (Quantitative Structure-Activity Relationship)Build models to correlate structural modifications with changes in biological activity.
ADMET ScreeningPredict drug-likeness, metabolic stability, and potential toxicity of designed analogs. dmed.org.ua

Integration with Emerging Technologies for High-Throughput Screening and Analysis

To efficiently explore the vast biological landscape, future research must integrate emerging technologies for high-throughput screening (HTS) and data analysis. This allows for the rapid testing of this compound and its derivatives against large panels of biological targets.

Key technological integrations include:

Automated HTS: Screening the compound against thousands of assays simultaneously to identify novel biological activities in an unbiased manner.

Phenotypic Screening: Using high-content imaging and analysis to assess the compound's effect on cell morphology and function, which can reveal novel mechanisms of action without a preconceived target.

Artificial Intelligence (AI) and Machine Learning (ML): Applying AI/ML algorithms to analyze large datasets from HTS campaigns, predict the activity of virtual compounds, and guide the next cycle of synthesis and testing.

Organ-on-a-Chip Models: Utilizing microfluidic cell culture devices that mimic the physiology of human organs to provide more accurate and relevant data on efficacy and toxicity compared to traditional 2D cell cultures.

By systematically addressing these research challenges and leveraging advanced technologies, the scientific community can unlock the full potential of this compound as a valuable scaffold for the development of new therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-(2-amino-1H-imidazol-5-yl)ethan-1-one, and what methodological considerations are critical for achieving high purity?

  • Answer : Two primary methods are documented:
  • TDAE-mediated coupling : Reacting 4-(chloromethyl)phenyl derivatives with aromatic carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) as an electron donor. Key purity controls include HPLC and elemental analysis to minimize by-products like thiophene derivatives .
  • Base-promoted cyclization : Utilizing potassium tert-butoxide (KOtBu) in DMSO at 80°C to form imidazolone rings. Yields range from 72–85%, with purity confirmed via FTIR and NMR .
MethodReagents/ConditionsYield (%)Purity ControlsReference
TDAE-mediated couplingAromatic carbonyl derivativesNot specifiedHPLC, elemental analysis
Base-promoted cyclizationKOtBu, DMSO, 80°C72–85FTIR, NMR

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

  • Answer :
  • Single-crystal X-ray diffraction : Resolves tautomeric forms and hydrogen-bonding networks. SHELXL/SHELXTL software refines bond lengths (e.g., C–N: 1.32–1.38 Å) and angles with a mean deviation of 0.002–0.003 Å .
  • HPLC and FTIR : Ensure purity (>95%) and functional group identification (e.g., ketone C=O stretching at ~1700 cm⁻¹) .

Q. How can researchers assess the stability and degradation pathways of this compound under varying storage conditions?

  • Answer :
  • Accelerated stability studies : Conducted at 40°C/75% RH for 6 months. Monitor degradation via LC-MS to detect hydrolysis products (e.g., imidazole ring opening) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as nitro or amino groups may undergo redox reactions .

Advanced Questions

Q. What experimental strategies optimize reaction yields in synthesizing derivatives of this compound, particularly when managing competing side reactions?

  • Answer :
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours, minimizing side products like 5-nitroimidazole impurities .
  • Protecting group strategies : Use Boc or Fmoc groups to shield the amino moiety during coupling reactions, improving yields by 15–20% .

Q. How do crystallographic data resolve ambiguities in tautomeric forms or hydrogen-bonding networks?

  • Answer :
  • Hydrogen-bond analysis : Single-crystal studies reveal N–H···O=C interactions (2.85–3.10 Å), stabilizing the enol-keto tautomer. SHELXL refinement confirms planar geometry (RMSD < 0.01 Å) .
  • Tautomeric preference : The amino group at position 2 favors the 1H-imidazole tautomer over 4H forms, as shown by electron density maps .

Q. What analytical approaches address discrepancies in reported melting points or spectral data across studies?

  • Answer :
  • Cross-validation : Compare DSC melting points (e.g., 313–315°C) with capillary methods to account for polymorphism .
  • High-field NMR (600 MHz) : Resolves overlapping signals in DMSO-d6, distinguishing regioisomers (e.g., 4- vs. 5-substituted imidazoles) .

Q. How can this compound serve as a building block in bioactive molecule design?

  • Answer :
  • Pharmacophoric utility : The 2-aminoimidazole core enhances binding to fungal CYP450 (e.g., in Miconazole derivatives). Coupling with chlorophenyl groups via Suzuki-Miyaura reactions improves antifungal activity (IC50: 0.8–1.2 µM) .
  • Spirocyclic derivatives : Incorporate into thieno[2,3-d]pyrimidinones via cyclocondensation, showing antitumor activity (e.g., IC50: 12 µM against HepG2) .

Data Contradiction Analysis

  • Synthetic yields : Base-promoted methods report higher yields (72–85%) than TDAE routes , likely due to reduced side reactions.
  • Melting points : Variations (e.g., 107–111°C vs. 313–315°C) arise from polymorphic forms or hydrate vs. anhydrate crystallization .

Key Methodological Recommendations

  • Crystallography : Always use SHELXL for refinement and report R-factors < 0.05 for high-confidence structures .
  • Purity assurance : Combine HPLC (≥95% purity) with elemental analysis (C, H, N ± 0.3%) .

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